(1-(3-Chlorobenzyl)piperidin-4-yl)methanol

Description

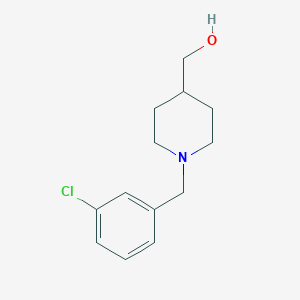

Structure

3D Structure

Properties

IUPAC Name |

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHUJQBRDLNGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorobenzyl Piperidin 4 Yl Methanol and Its Derivatives

Established Synthetic Routes to the Piperidine (B6355638) Scaffold

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry. The synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol can be approached by first forming the piperidine ring and then introducing the necessary substituents, or by constructing the ring with the substituents already incorporated.

Condensation Reactions in (1-(3-Chlorobenzyl)piperidin-4-yl)methanol Synthesis

Condensation reactions are a fundamental method for forming the N-benzyl bond in N-substituted piperidines. A direct and common approach to synthesizing (1-(3-Chlorobenzyl)piperidin-4-yl)methanol involves the nucleophilic substitution reaction between piperidin-4-yl-methanol and a suitable 3-chlorobenzyl electrophile, such as 3-chlorobenzyl chloride or bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A similar synthetic strategy was employed for a related compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which was synthesized through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride. researchgate.net This highlights the versatility of using a pre-formed piperidin-4-yl-methanol core and attaching a desired group to the nitrogen atom via a condensation reaction.

Table 1: Example Condensation Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

Reductive Amination Approaches for Piperidine Derivatives

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly well-suited for the synthesis of N-substituted piperidines. nih.govresearchgate.net This two-step, often one-pot, process involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. researchgate.net

For the synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, this could be achieved by reacting piperidin-4-yl-methanol with 3-chlorobenzaldehyde (B42229). The intermediate iminium ion is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the final product.

Alternatively, the synthesis can begin with a protected piperidone, such as N-Boc-piperidin-4-one. researchgate.net This starting material can undergo reductive amination with 3-chlorobenzylamine (B151487) to form N-Boc-1-(3-chlorobenzyl)piperidin-4-amine. Subsequent chemical steps would then be required to replace the 4-amino group with a hydroxymethyl group to arrive at the target compound. The double reductive amination (DRA) of dicarbonyl compounds is another sophisticated approach that provides straightforward access to the piperidine skeleton. chim.it

Multicomponent Reactions in Piperidine Derivative Synthesis

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like functionalized piperidines in a single step from three or more starting materials. taylorfrancis.comtandfonline.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org While a specific MCR for the direct synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is not prominently documented, the general principles of MCRs can be applied to construct a highly substituted piperidine scaffold that serves as a precursor. taylorfrancis.comresearchgate.net For instance, a one-pot reaction involving an aromatic aldehyde, an amine, and a β-ketoester can yield a complex piperidine derivative, which could then be chemically modified in subsequent steps to obtain the desired product. taylorfrancis.com

Functionalization and Derivatization Strategies

Once the core structure of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is synthesized, it can be subjected to various chemical modifications to produce a library of related compounds. These derivatives are essential for probing the structure-activity relationships of new chemical entities.

Chemical Reactions for Modifying the (1-(3-Chlorobenzyl)piperidin-4-yl)methanol Structure

The structure of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol offers several sites for chemical modification, including the hydroxyl group, the piperidine ring, and the chlorobenzyl moiety.

Reactions at the Hydroxyl Group: The primary alcohol can be readily transformed into other functional groups. Esterification or etherification can introduce a wide variety of substituents.

Reactions at the Piperidine Ring: Direct C-H functionalization of the piperidine ring is an advanced strategy that allows for the introduction of substituents at specific positions, controlled by catalysts and directing groups. nih.gov

Modification of the N-Benzyl Group: While the 3-chlorobenzyl group is a defining feature, it is possible to perform reactions on the aromatic ring, such as further electrophilic aromatic substitution, although this can be challenging due to regioselectivity issues. A more common approach in medicinal chemistry is to synthesize analogs with different substitution patterns on the benzyl (B1604629) ring from the outset.

Table 2: Potential Functionalization Reactions

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Hydroxymethyl group | Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Ester |

| 4-Hydroxymethyl group | Etherification | Alkyl halides (Williamson ether synthesis) | Ether |

| 4-Hydroxymethyl group | Oxidation | PCC, Swern oxidation | Aldehyde |

| Piperidine Ring | C-H Functionalization | Rhodium catalysts, Diazo compounds | C-H insertion products |

Targeted Synthesis of Analogs for Structure-Activity Relationship Studies

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule influence its biological activity. For a scaffold like (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, SAR studies would involve synthesizing derivatives with targeted modifications and evaluating their effects. nih.govdndi.org

For example, studies on inhibitors of the presynaptic choline (B1196258) transporter involved synthesizing a series of 3-(piperidin-4-yl)oxy benzamides, where modifications to the piperidine substituent were systematically evaluated. nih.gov Similarly, extensive SAR studies on acetylcholinesterase inhibitors have explored numerous derivatives of 1-benzylpiperidine (B1218667) compounds, where modifications to the benzyl group and other parts of the molecule led to highly potent inhibitors. researchgate.net

Table 3: Strategies for Analog Synthesis for SAR Studies

| Modification Strategy | Rationale | Example from Related Series |

|---|---|---|

| Varying the substituent on the benzyl ring | To probe electronic and steric effects on receptor binding. | Replacing the 3-chloro group with fluoro, methyl, or methoxy (B1213986) groups. polyu.edu.hk |

| Changing the position of the benzyl ring substituent | To explore the optimal substitution pattern for activity. | Moving the chloro group from the 3-position to the 2- or 4-position. |

| Replacing the N-benzyl group | To assess the importance of the entire benzyl moiety. | Synthesizing analogs with N-phenethyl or N-benzoyl groups. |

| Modifying the 4-hydroxymethyl group | To determine if this group can be replaced by other hydrogen bond donors/acceptors or hydrophobic groups. | Converting the -CH₂OH to -COOH, -CONH₂, or -CH₂OCH₃. |

Through these established and evolving synthetic strategies, chemists can efficiently produce (1-(3-Chlorobenzyl)piperidin-4-yl)methanol and a diverse array of its derivatives. This capability is crucial for the systematic exploration of their chemical and biological properties, paving the way for the discovery of new therapeutic agents.

Reaction Condition Optimization and Yield Enhancement

The synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol and its derivatives can be achieved through several synthetic routes, with reductive amination and N-alkylation being the most common. The optimization of reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. Key parameters that are often manipulated include the choice of reagents (reducing agents, bases), solvents, catalysts, reaction temperature, and time.

Reductive Amination Route Optimization

The reductive amination of 3-chlorobenzaldehyde with piperidin-4-ylmethanol is a primary method for synthesizing the target compound. The optimization of this two-step, one-pot reaction involves balancing the rate of imine formation with the subsequent reduction.

Choice of Reducing Agent: The selection of the reducing agent is critical. Mild reducing agents are preferred as they selectively reduce the intermediate iminium ion without affecting the aldehyde starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mildness and high selectivity. Other borohydride (B1222165) reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) can also be employed, but their reactivity and pH sensitivity require careful consideration. For instance, NaBH₄ can reduce the aldehyde directly, necessitating a two-step procedure where the imine is formed first before the addition of the reducing agent.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reactions involving NaBH(OAc)₃. Acetonitrile (B52724) (MeCN) is also an effective solvent, particularly for reductive aminations leading to various piperidine derivatives, often providing yields in the range of 60-80% at room temperature. researchgate.net The polarity and ability of the solvent to solubilize the reactants and intermediates play a key role in the reaction's progress.

Catalyst and Additives: The use of catalysts can enhance the rate of imine formation, which is often the rate-limiting step. Acid catalysts are commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. In some cases, Lewis acids may be employed to activate the carbonyl group. For catalytic reductive aminations using molecular hydrogen, various metal catalysts are explored. For example, in the amination of p-chlorobenzaldehyde with n-butylamine, different cobalt-based catalysts have been shown to yield the desired secondary amine in varying efficiencies. researchgate.netmdpi.com

The following table, derived from studies on analogous reductive amination reactions, illustrates how the choice of catalyst can impact the yield of the final amine product.

Table 1: Effect of Different Cobalt-Based Catalysts on the Yield of N-butyl-N-p-chlorobenzylamine researchgate.netmdpi.com

| Catalyst Precursor | Support | Yield (%) |

| Co(OAc)₂ + Imidazole | SiO₂ | 75 |

| Co(OAc)₂ + 1,10-Phenanthroline | SiO₂ | 60 |

| Co(OAc)₂ + 1,2-Diaminobenzene | SiO₂ | 89 |

| Co(OAc)₂ + Melamine | SiO₂ | 82 |

| Reaction conditions: p-chlorobenzaldehyde, n-butylamine, H₂ (100 bar), 100 °C. |

This data suggests that the nature of the ligand in the cobalt complex significantly influences the catalytic activity, with the 1,2-diaminobenzene-derived catalyst providing the highest yield in this specific system. researchgate.netmdpi.com Such findings are instrumental in guiding the selection of catalysts for optimizing the synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol.

N-Alkylation Route Optimization

An alternative synthetic approach is the N-alkylation of piperidin-4-ylmethanol with 3-chlorobenzyl chloride or a related derivative. The optimization of this reaction typically focuses on the choice of base, solvent, and temperature.

Base and Solvent System: A suitable base is required to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) being frequently used as they can effectively solvate the reactants and facilitate the nucleophilic substitution. For instance, the alkylation of a piperidine derivative with 2-chlorobenzyl bromide has been reported to proceed in high yield using TEA in ACN. nih.gov

Temperature and Reaction Time: The reaction temperature is another important parameter to optimize. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Microwave-assisted synthesis has emerged as a technique to accelerate such reactions, often leading to significantly reduced reaction times and improved yields.

The following table summarizes typical conditions and yields for the N-alkylation of piperidine derivatives found in the literature, which can inform the optimization of the synthesis of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol.

Table 2: General Conditions for N-Alkylation of Piperidine Derivatives researchgate.net

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| R-Br | DIPEA | DMF | 85 | 3 | 40-70 |

| R-OSO₂CH₃ | Et₃N / NaHCO₃ | CH₃CN | 85 | 12 | 50-70 |

These examples highlight that both the nature of the leaving group on the alkylating agent and the base/solvent system are key factors in achieving optimal yields for the N-alkylation reaction. researchgate.net

Structural Elucidation and Spectroscopic Characterization in Piperidine Methanol Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the successful synthesis of a target molecule by verifying its atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, chemists can piece together the precise structure of the molecule.

For (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the chlorobenzyl ring, the benzylic methylene (B1212753) (-CH₂-) protons, and the various protons of the piperidine (B6355638) ring and the hydroxymethyl (-CH₂OH) group. Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. However, specific, experimentally determined NMR data for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol are not available in the reviewed literature. Data for analogous compounds, such as 1-(3-methylbenzyl)piperidine, show characteristic shifts for the benzyl (B1604629) and piperidine moieties, but these cannot be directly extrapolated to the target compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. An electron ionization (EI) mass spectrum for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (239.74 g/mol ).

The fragmentation pattern would likely involve cleavage of the bond between the benzyl group and the piperidine nitrogen (alpha-cleavage), a characteristic pathway for N-benzylpiperidines. This would likely result in a prominent fragment ion corresponding to the chlorobenzyl cation (m/z 125) and another fragment related to the piperidin-4-yl)methanol cation. Despite these well-established fragmentation principles for related structures, a specific experimental mass spectrum for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is not documented in the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol would be expected to exhibit several characteristic absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the sp³ hybridized carbons of the piperidine ring and methylene groups would appear between 2850 and 3000 cm⁻¹. Aromatic C-H stretching from the chlorobenzyl group would be observed just above 3000 cm⁻¹. Additionally, characteristic peaks for C-C stretching within the aromatic ring would be expected in the 1600-1450 cm⁻¹ region, and a C-O stretching band for the primary alcohol would typically appear around 1050 cm⁻¹. While spectra for related structures like [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol show some of these features researchgate.net, a dedicated IR spectrum for the title compound is not publicly available.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. nih.govnih.gov

Molecular Geometry and Conformation of Piperidine Ring Structures

For cyclic systems like piperidine, X-ray crystallography can confirm the preferred conformation. It is well-established that the piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.netresearchgate.net In the case of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, it would be expected that both the 3-chlorobenzyl group on the nitrogen and the hydroxymethyl group at the C4 position would occupy equatorial positions to achieve the most stable arrangement. However, without an experimental crystal structure, this remains a theoretical prediction. Studies on similar compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have confirmed the chair conformation of the piperidine ring through crystallographic analysis. researchgate.net

Computational Chemistry and Molecular Modeling of 1 3 Chlorobenzyl Piperidin 4 Yl Methanol Analogs

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for calculating various molecular properties that are crucial for understanding chemical reactivity and intermolecular interactions. For analogs of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, DFT studies are employed to elucidate their fundamental electronic characteristics. nih.govresearchgate.net

The three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. DFT calculations are used to optimize the molecular geometry, determining the most stable conformations. For piperidine-containing structures, a key focus is the conformation of the six-membered ring.

Studies on similar piperidine (B6355638) derivatives have shown that the geometry is often optimized using DFT methods with basis sets such as B3LYP/6-31G(d,p). nih.govresearchgate.net X-ray diffraction and computational analysis consistently reveal that the piperidine ring in such compounds predominantly adopts a stable chair conformation . nih.gov In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. For analogs of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, the bulky 3-chlorobenzyl group at the N1 position and the methanol (B129727) group at the C4 position are typically found to be in equatorial orientations to minimize steric hindrance, leading to greater stability. nih.gov

Table 1: Representative Geometrical Parameters of a Piperidine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) | ||

|---|---|---|---|---|---|

| C2-C3 | 1.525 | N1-C2-C3 | 110.5 | C6-N1-C2-C3 | -55.8 |

| C3-C4 | 1.530 | C2-C3-C4 | 111.2 | N1-C2-C3-C4 | 56.2 |

| N1-C2 | 1.468 | C3-C4-C5 | 109.8 | C2-C3-C4-C5 | -55.1 |

Note: Data are representative examples based on similar structures and may not reflect the exact values for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netmalayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. malayajournal.org

In analogs of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, DFT calculations show that the HOMO is typically localized on the electron-rich 3-chlorobenzyl ring and the piperidine nitrogen, while the LUMO is often distributed across the aromatic ring system. mdpi.com This distribution indicates that the primary charge transfer upon excitation occurs from the piperidine and benzyl (B1604629) moieties. mdpi.commalayajournal.org

Table 2: Frontier Molecular Orbital Energies of a Related Chloro-benzyl Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

Note: Data derived from a study on a 2-(4-chlorophenyl) derivative and serves as an illustrative example. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgreadthedocs.io The MEP surface is color-coded to represent different electrostatic potential values. deeporigin.com Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), blue regions signify positive potential (electron-deficient areas, prone to nucleophilic attack), and green areas represent neutral potential. libretexts.orgdeeporigin.com

For (1-(3-Chlorobenzyl)piperidin-4-yl)methanol and its analogs, MEP maps reveal that the most negative potential is concentrated around the electronegative chlorine atom on the benzyl ring and the oxygen atom of the methanol group. researchgate.netresearchgate.net These regions are the primary sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms, particularly the one on the hydroxyl group, exhibit a positive potential, making them susceptible to interaction with electron-rich residues in a biological target. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is extensively used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential biological activity.

Docking simulations for analogs of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol involve placing the molecule into the active site of a target protein and calculating a score that estimates its binding affinity. nih.govnih.gov This score, often expressed in kcal/mol, reflects the stability of the ligand-receptor complex; a more negative value indicates a stronger and more favorable interaction. tandfonline.com

Studies on similar piperidine derivatives targeting various receptors, such as opioid or sigma receptors, have demonstrated binding affinities ranging from -6.0 to over -13.0 kcal/mol. tandfonline.comnih.gov The specific binding mode reveals the precise orientation of the ligand within the binding pocket, highlighting the key intermolecular interactions responsible for its affinity. nih.govresearchgate.net For instance, the 3-chlorobenzyl group may fit into a hydrophobic pocket, while the methanol group's hydroxyl can act as a hydrogen bond donor or acceptor.

Table 3: Example Docking Scores of Piperidine Analogs Against a Target Protein

| Compound Analog | Binding Affinity (kcal/mol) |

|---|---|

| Analog 1 | -8.13 |

| Analog 2 | -9.57 |

| Analog 3 | -11.24 |

| Analog 4 | -13.37 |

Note: Data are representative values from a study on piperidine derivatives targeting the µ-opioid receptor. tandfonline.com

Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the target's binding site that interact with the ligand. ijper.org These interactions are fundamental to molecular recognition and biological response.

For piperidine-based ligands, common interactions include:

Hydrogen Bonds: The hydroxyl group of the methanol moiety and the piperidine nitrogen (if protonated) can form hydrogen bonds with polar residues like Aspartate (Asp), Glutamine (Gln), Tyrosine (Tyr), and Histidine (His). tandfonline.comresearchgate.net

Hydrophobic Interactions: The aromatic chlorobenzyl group often engages in hydrophobic and π-π stacking interactions with nonpolar residues such as Tryptophan (Trp), Phenylalanine (Phe), Isoleucine (Ile), and Valine (Val). tandfonline.comijper.org

Halogen Bonds: The chlorine atom on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein backbone or side chains.

For example, docking studies of piperidine derivatives into the µ-opioid receptor have identified key interacting residues such as D147, Y148, M151, W318, and H297, which form a binding pocket that accommodates the ligand. tandfonline.com Understanding these specific interactions is vital for designing new analogs with improved potency and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time. For analogs of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, MD simulations provide critical insights into their dynamic nature, which governs their interaction with biological targets. researchgate.netdntb.gov.ua These simulations model the motion of every atom in a system, including the ligand, the target protein, and surrounding solvent molecules, allowing researchers to map out the energetic landscape of their interactions and understand the physical forces that drive the binding process. researchgate.netnih.gov

Conformational Flexibility and Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Analogs of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol are not static entities; they possess considerable conformational flexibility. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, while the benzyl and methanol groups can rotate around single bonds. researchgate.net MD simulations are instrumental in exploring the accessible conformational space and determining the relative stability of different shapes. researchgate.net

The stability of a particular conformation or a protein-ligand complex during a simulation is often assessed using metrics like the Root Mean Square Deviation (RMSD). researchgate.net RMSD measures the average distance between the atoms of a superimposed structure at a specific time point compared to a reference structure (usually the starting pose). A low and stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. researchgate.net

Table 1: Representative Stability and Flexibility Metrics from MD Simulations of Piperidine Analog-Protein Complexes This table contains illustrative data based on findings from multiple computational studies on piperidine derivatives.

| Complex | Simulation Length (ns) | Average Protein RMSD (nm) | Ligand RMSF (nm) | Key Observation |

| Piperidine Analog 1 - Sigma 1 Receptor | 100 | 0.15 ± 0.03 | 0.08 ± 0.02 | The complex achieves stability quickly, with the piperidine core showing low fluctuation. |

| Piperidine Analog 2 - MAGL | 200 | 0.13 ± 0.04 | 0.12 ± 0.03 | The tail region of the ligand shows higher flexibility, allowing it to adapt to the binding pocket. mdpi.com |

| Piperidine Analog 3 - HDM2 | 50 | 0.21 ± 0.05 | 0.10 ± 0.02 | The protein-ligand complex remains stable after an initial adjustment period. researchgate.net |

| Piperidine Analog 4 - HIV-1 Vpr | 150 | 0.18 ± 0.06 | 0.15 ± 0.04 | The ligand shows some mobility within the binding pocket, suggesting a dynamic binding mode. tandfonline.com |

Protein–Ligand Binding Mechanism Elucidation

MD simulations provide a dynamic picture of how a ligand binds to its target protein, moving beyond the static snapshot offered by molecular docking. nih.gov These simulations can reveal the entire binding pathway, from the initial encounter of the ligand with the protein to the final, stable binding pose. nih.gov This detailed view helps to elucidate the step-by-step mechanism of interaction.

Computational studies on various piperidine-based compounds have successfully used MD simulations to decipher their binding modes. For instance, simulations of potent Sigma 1 Receptor (S1R) ligands revealed the crucial amino acid residues that form stable interactions with the compound. nih.govrsc.org These studies often identify key interactions that stabilize the complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein (e.g., with residues like Glutamic acid or Aspartic acid). nih.gov

Van der Waals Interactions: These are the primary contributors to binding for nonpolar parts of the molecule, indicating the importance of shape complementarity between the ligand and the binding pocket. mdpi.com

Electrostatic Interactions: Occur between charged groups, such as the protonated nitrogen of the piperidine ring and negatively charged amino acid residues like Glu172. nih.gov

π-Cation Interactions: A specific interaction where the positively charged piperidine nitrogen interacts favorably with the electron cloud of an aromatic amino acid side chain, such as Phenylalanine. nih.gov

By analyzing the simulation trajectory, researchers can measure the frequency and duration of these interactions, providing a quantitative understanding of their importance for binding affinity. unibas.ch For example, in the study of aryl formyl piperidine derivatives, it was found that van der Waals forces were the main contributors to the binding energy, more so than electrostatic interactions. mdpi.com Furthermore, simulations can reveal how the binding of a ligand may induce conformational changes in the protein, a concept known as "induced fit," which is crucial for biological function. researchgate.net

Table 2: Key Interactions for Piperidine Analogs in Protein Binding Sites Identified by MD Simulations This table synthesizes typical findings from computational studies on related piperidine structures.

| Ligand Class | Protein Target | Key Interacting Residues | Dominant Interaction Types |

| N-Benzylpiperidines | Sigma 1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π-Cation nih.gov |

| Aryl Formyl Piperidines | Monoacylglycerol Lipase (MAGL) | Ala51, Met123 | Hydrogen bond, van der Waals mdpi.com |

| Piperidine-based compounds | Human MDM2 (HDM2) | Not specified | Hydrogen bond, Hydrophobic interactions researchgate.net |

| Substituted Piperidines | COVID-19 Main Protease | Not specified | Stability of interaction under dynamic conditions was confirmed. researchgate.net |

Structure Activity Relationship Sar Investigations of 1 3 Chlorobenzyl Piperidin 4 Yl Methanol Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N-benzylpiperidine derivatives can be significantly modulated by altering substituents at three primary locations: the benzyl (B1604629) group, the piperidine (B6355638) ring, and any appended linker or terminal groups.

Systematic Exploration of Benzyl Group Substitutions (e.g., chloro position variations)

The N-benzyl moiety plays a critical role in the interaction of these ligands with their biological targets, often fitting into a hydrophobic pocket. The nature and position of substituents on this aromatic ring can dramatically influence binding affinity and selectivity.

Systematic studies on related N-benzylpiperidine series have demonstrated the importance of the substitution pattern. For instance, in the context of acetylcholinesterase (AChE) inhibition, the presence and location of a halogen, such as chlorine, on the benzyl ring can modulate activity. While direct SAR data for chloro position variants of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is not extensively published, general findings from related series indicate that positional changes (ortho, meta, vs. para) can alter the compound's electronic and steric profile, thereby affecting its fit within a receptor's binding site. It has been suggested that meta-substitution, as seen in the parent compound, may disrupt symmetrical binding interactions, potentially leading to lower activity compared to para-substituted analogs in certain target classes.

Furthermore, the introduction of other substituents, such as electron-donating or electron-withdrawing groups, can also fine-tune the molecule's properties. In various series of 1-aralkyl-4-benzylpiperidine derivatives investigated for their affinity at sigma receptors, modifications to the aralkyl moiety led to a wide variance in binding affinity and selectivity. researchgate.net This underscores the principle that the electronic landscape of the benzyl ring is a key determinant of biological activity.

Table 1: Influence of Benzyl Group Substitution Patterns on Biological Activity in Related Piperidine Series

| Substitution Position | General Effect on Activity (Illustrative) | Rationale |

|---|---|---|

| Para | Often associated with increased potency in various receptor systems. | Allows for optimal occupancy of hydrophobic pockets and can engage in specific electronic interactions without steric hindrance. |

| Meta | Activity is variable; may be lower or higher depending on the specific target and substituent. | Can alter the orientation of the benzyl group within the binding site, potentially disrupting key interactions. |

| Ortho | Often leads to decreased activity. | Can introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding. |

Influence of Piperidine Ring Substituents (e.g., hydroxymethyl vs. other groups)

The substituent at the 4-position of the piperidine ring is another critical determinant of biological activity, often interacting with a secondary binding region of the target protein. The hydroxymethyl group in (1-(3-Chlorobenzyl)piperidin-4-yl)methanol can serve as a hydrogen bond donor and acceptor, which can be a pivotal interaction for receptor affinity.

SAR studies on analogous scaffolds have explored the replacement of this hydroxymethyl group with a variety of other functionalities. For example, in the development of potent AChE inhibitors, the 4-position substituent has been extensively modified. One study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that replacing this entire side chain with a more rigid indanone moiety resulted in a highly potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), with an IC50 value of 5.7 nM. nih.gov This highlights that both the nature of the substituent and its conformational rigidity are important.

Table 2: Effect of Piperidine C-4 Substituent Modification on Biological Activity in Analogous Series

| C-4 Substituent | Potential Interactions | Impact on Activity (Example Context) |

|---|---|---|

| Hydroxymethyl | Hydrogen bond donor/acceptor. | Forms key polar interactions, crucial for affinity in many systems. |

| Carboxamide | Hydrogen bond donor/acceptor, potential for hydrophobic interactions. | Can enhance binding by providing additional interaction points. |

| Benzyl | Primarily hydrophobic interactions. | Can occupy a secondary hydrophobic pocket, significantly increasing affinity for certain targets like sigma receptors. researchgate.net |

| Indanone moiety | Increased rigidity, hydrophobic and polar interactions. | Can lock the molecule in a more favorable binding conformation, leading to potent inhibition (e.g., AChE inhibitors). nih.gov |

Effects of Linker and Terminal Group Modifications

In many derivatives, a linker connects the piperidine ring to a terminal functional group, adding another layer of complexity and opportunity for optimization. The length, rigidity, and chemical nature of this linker, as well as the properties of the terminal group, are vital for activity.

Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that modifications to the terminal benzamide (B126) group significantly impact AChE inhibitory activity. nih.gov Substituting the terminal benzamide with a bulky moiety in the para position, or introducing an alkyl or phenyl group on the amide nitrogen, dramatically enhanced potency. nih.gov This suggests the terminal group interacts with a peripheral site on the enzyme, and optimizing this interaction is key to high affinity.

Rational Design and Optimization of Analogs

Building upon SAR data, rational design strategies are employed to optimize lead compounds. These approaches utilize computational tools to model ligand-receptor interactions and predict the activity of novel analogs, guiding synthetic efforts toward more potent and selective molecules.

Pharmacophore Modeling and Hybridization Strategies

Pharmacophore modeling is a powerful tool for understanding the essential structural features required for a molecule to bind to a specific target. For N-benzylpiperidine derivatives, particularly those targeting sigma receptors, a well-defined pharmacophore model has emerged. nih.govresearchgate.net This model typically consists of:

A positive ionizable (PI) feature, corresponding to the protonated piperidine nitrogen.

Two hydrophobic (HYD) regions, one occupied by the N-benzyl group and the other by the substituent at the C-4 position. nih.gov

Defined distances and spatial relationships between these features. nih.gov

This model serves as a 3D query to screen databases for new chemical entities with the potential for similar biological activity. nih.gov

Hybridization is another rational design strategy where structural motifs from two different known ligands are combined to create a new molecule with dual or enhanced activity. nih.gov For instance, the structure of an acrylic acid derivative was successfully merged with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one moiety to generate novel NLRP3 inhibitors. nih.gov This approach leverages existing knowledge of active scaffolds to accelerate the discovery of new lead compounds.

Predictive Modeling for Enhanced Efficacy

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to correlate the chemical structure of compounds with their biological activity. While specific predictive models for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol are not publicly detailed, the principles are widely applied to this class of compounds.

In silico tools can predict the biological activity spectra for new piperidine derivatives. rsc.org By analyzing a series of synthesized compounds and their measured activities, computational models can be built to identify key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern efficacy. These models can then be used to predict the activity of virtual compounds before undertaking their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. rsc.org This computer-aided approach allows for a more focused and efficient exploration of chemical space to develop analogs with enhanced efficacy.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol, particularly in broader studies of piperidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. nih.gov

These methodologies provide detailed insights into the steric, electrostatic, and hydrophobic requirements for ligand-receptor interactions, thereby guiding the rational design of more potent and selective analogs.

The typical workflow for a 3D-QSAR study on a series of piperidine derivatives involves several key steps:

Data Set Selection: A series of structurally related compounds with a wide range of biological activities is chosen. For instance, a training set of 72 piperidine-based CCR5 antagonists was used to build a model, which was then validated using a test set of 19 compounds. nih.gov

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold or a pharmacophore model. This alignment is a critical step, as the quality of the QSAR model is highly dependent on it. nih.gov

Calculation of Molecular Descriptors:

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset at various grid points. The resulting values form the basis of the QSAR model. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the SAR. nih.gov

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to build a linear relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The predictive power of the generated QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of a set of compounds not used in model generation). nih.gov

Visualization and Interpretation: The results of the QSAR analysis are often visualized as 3D contour maps. These maps highlight regions in space where specific properties (e.g., steric bulk, positive charge) are predicted to either increase or decrease biological activity, providing a visual guide for designing new molecules. nih.gov

The table below outlines the key components of CoMFA and CoMSIA methodologies as applied to piperidine-based ligands.

| QSAR Methodology | Key Principles | Calculated Molecular Fields/Descriptors | Statistical Method | Output/Interpretation |

| CoMFA | Correlates biological activity with the 3D steric and electrostatic fields surrounding a molecule. nih.gov | Steric (Lennard-Jones potential), Electrostatic (Coulombic potential). nih.gov | Partial Least Squares (PLS). nih.gov | 3D contour maps indicating favorable/unfavorable steric and electrostatic regions. nih.gov |

| CoMSIA | An extension of CoMFA that includes additional descriptor fields for a more detailed analysis. nih.gov | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor. nih.gov | Partial Least Squares (PLS). nih.gov | 3D contour maps for multiple physicochemical properties, offering more comprehensive design insights. nih.gov |

Through the application of these QSAR methodologies, researchers can gain a deeper understanding of the structural requirements for the biological activity of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol derivatives and rationally design novel compounds with improved therapeutic potential.

Mechanistic Investigations of Biological Activity of 1 3 Chlorobenzyl Piperidin 4 Yl Methanol Analogs

Molecular Target Identification and Validation

The biological effects of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol analogs are rooted in their precise interactions with specific molecular targets. Research has focused on identifying these targets, primarily receptors and enzymes, and validating the nature of these interactions through various biochemical and pharmacological assays.

Receptor Binding Studies

Analogs featuring the 1-benzylpiperidine (B1218667) scaffold have been extensively evaluated for their binding affinity to a range of neurotransmitter receptors. These studies are crucial for understanding their potential neurological and physiological effects. Notably, this class of compounds has shown significant interaction with dopamine (B1211576) and cholinesterase receptors.

Recent studies have highlighted the potential of piperidine-based ligands as potent and selective antagonists for the Dopamine D4 Receptor (D4R), which has emerged as a potential therapeutic target for conditions like glioblastoma. mdpi.comnih.gov In one study, a 4-benzylpiperidine (B145979) derivative emerged as a particularly interesting compound, demonstrating a D4R affinity and selectivity profile comparable to established reference compounds. mdpi.com The development of such selective D4R antagonists from piperidine (B6355638) scaffolds is an active area of research. mdpi.comacs.org

The table below summarizes the binding affinities of representative 1-benzylpiperidine analogs for various receptors.

Enzyme Inhibition Profiling (e.g., cholinesterase, urease, NLRP3 ATPase)

Beyond receptor binding, the therapeutic potential of these analogs is also defined by their ability to inhibit key enzymes involved in pathological processes.

Cholinesterase Inhibition The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for managing Alzheimer's disease. mdpi.comnih.gov Several studies have synthesized and evaluated 1-benzylpiperidine derivatives as cholinesterase inhibitors. mdpi.comnih.govresearchgate.net One study identified a 1-benzylpiperidine derivative as one of the most potent inhibitors of acetylcholinesterase, with an IC50 value of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE. ebi.ac.uk Another investigation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones found compounds with submicromolar IC50 values for both AChE and BuChE. nih.gov These findings underscore the potential of the N-benzylpiperidine fragment in designing potent and selective cholinesterase inhibitors. nih.gov

Urease Inhibition Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Piperidine derivatives have been identified as a class of urease inhibitors. nih.govresearchgate.net Synthesized piperidines with various substituents on the nitrogen atom have demonstrated a range of urease inhibitory activity, with IC50 values from 31.97 to 254 microM. nih.gov The inhibitory effect is influenced by the size and electronic properties of the substituents. nih.govresearchgate.net

NLRP3 ATPase Inhibition The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to numerous inflammatory diseases. nih.govnih.gov The ATPase activity of the NLRP3 protein is essential for its function. Research has shown that compounds incorporating a piperidine scaffold can act as NLRP3 inflammasome inhibitors. nih.govresearchgate.net Certain inhibitors function by competing with ATP binding, thereby preventing the enzyme's ATPase activity and subsequent inflammasome activation. researchgate.net This mechanism has been explored through the development of hybrid molecules that combine structural features of known NLRP3 binders, leading to new compounds that can inhibit NLRP3-dependent processes. nih.govresearchgate.net

The table below presents the enzyme inhibitory activities of selected 1-benzylpiperidine analogs.

Cellular Pathway Modulation

By interacting with specific molecular targets, (1-(3-Chlorobenzyl)piperidin-4-yl)methanol analogs can modulate complex cellular pathways, leading to significant effects on cell fate and function. These effects have been investigated in the contexts of cancer, inflammation, and viral infections.

Inhibition of Cell Division and Apoptosis Induction in Cancer Cells

A significant area of investigation has been the anticancer potential of piperidine analogs, particularly those acting as Dopamine D4 receptor antagonists, in treating aggressive cancers like glioblastoma (GBM). mdpi.comacs.org Studies have shown that these compounds can significantly reduce the viability of human GBM cell lines in a dose-dependent manner. mdpi.comnih.govacs.org

The mechanism behind this anticancer activity involves the induction of cell death and cell cycle arrest. nih.govresearchgate.net Treatment with these piperidine derivatives promotes an increase in reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction and ultimately triggers programmed cell death, or apoptosis. nih.gov The induction of caspase-dependent apoptosis is a key mechanism through which various piperazine (B1678402) and piperidine derivatives exert their anticancer effects. researchgate.nete-century.us Other piperidine derivatives have also been shown to act as dual-acting anti-breast cancer agents by inducing ROS-dependent apoptosis and downregulating survival pathways like PI3K/Akt. nih.gov

Modulation of Inflammasome Activation (e.g., NLRP3 inflammasome)

As extensions of their enzyme-inhibiting properties, piperidine-based compounds have been shown to modulate the NLRP3 inflammasome pathway at the cellular level. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and a form of inflammatory cell death called pyroptosis. nih.govnih.gov By inhibiting the ATPase activity of the NLRP3 protein, piperidine-containing scaffolds can prevent the assembly and activation of the inflammasome. researchgate.net In cellular models, this leads to a measurable reduction in IL-1β release and prevention of pyroptosis in immune cells, demonstrating a clear anti-inflammatory effect. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Research for Piperidine Compounds

In Vitro Permeability Studies (e.g., MDCK-MDR1 cell model for brain penetration prediction)

Predicting a compound's ability to cross the blood-brain barrier (BBB) is crucial for the development of central nervous system (CNS) therapies. The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used model for this purpose. nih.gov This model is valuable because P-glycoprotein (P-gp), the protein product of the MDR1 gene, is a key efflux transporter at the BBB that actively pumps substrates out of the brain. nih.gov

The assay measures the bidirectional transport of a compound across a monolayer of polarized MDCK-MDR1 cells. The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these permeability values (Papp B-A / Papp A-B) yields the efflux ratio (ER). A high efflux ratio (typically >2) suggests the compound is a substrate for P-gp and may have limited brain penetration. researchgate.net Conversely, compounds with high permeability in the absorptive direction (A-B) and a low efflux ratio are more likely to penetrate the CNS. nih.gov

| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Predicted CNS Penetration |

|---|---|---|---|---|

| Compound A (Low Permeability Control) | 0.8 | 1.2 | 1.5 | Low |

| Compound B (High Permeability, P-gp Substrate) | 15.2 | 45.6 | 3.0 | Low to Moderate |

| Compound C (High Permeability, Not a P-gp Substrate) | 18.5 | 16.7 | 0.9 | High |

| (1-(3-Chlorobenzyl)piperidin-4-yl)methanol (Hypothetical) | 12.0 | 15.6 | 1.3 | High |

Metabolic Stability Profiling (e.g., Plasma and S9 stability)

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. researchgate.net Assays using plasma and liver S9 fractions are common early screens.

Plasma Stability: This assay determines a compound's stability in plasma from different species (e.g., human, rat) to identify susceptibility to hydrolysis by plasma enzymes like esterases and amidases. researchgate.net Compounds that are rapidly degraded in plasma may have a very short half-life, particularly if administered intravenously. researchgate.net

S9 Stability: Liver S9 fractions contain a mixture of microsomal and cytosolic enzymes, encompassing both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolic pathways. creative-bioarray.comevotec.com This provides a more comprehensive metabolic profile than using microsomes alone. nih.gov In these assays, the disappearance of the parent compound is monitored over time, and the results are often expressed as the percentage of compound remaining or as an in vitro half-life (t½). nih.gov For piperidine (B6355638) derivatives, metabolic liabilities often include oxidation of the piperidine ring or the benzyl (B1604629) group. nih.gov

| Compound | Matrix | t1/2 (min) | Predicted In Vivo Clearance |

|---|---|---|---|

| Piperidine Analog 1 | Human Plasma | >120 | Low |

| Piperidine Analog 2 | Human Liver S9 | 26 | High |

| Piperidine Analog 3 | Rat Liver S9 | <3 | Very High |

| (1-(3-Chlorobenzyl)piperidin-4-yl)methanol (Hypothetical) | Human Liver S9 | >60 | Low to Moderate |

Predicted Physicochemical Properties Relevant to Pharmacokinetics

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. Properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and ionization state (pKa) influence absorption, distribution, and membrane permeability. nih.gov For CNS drugs, there is often a preferred range for these properties to optimize BBB penetration while minimizing efflux. For instance, a lower TPSA (<90 Ų) and a moderate logP (1-3) are often considered favorable. The basic nitrogen in the piperidine ring is a key feature, as its pKa will determine the proportion of the molecule that is ionized at physiological pH. nih.gov

| Property | Predicted Value for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol | Pharmacokinetic Relevance |

|---|---|---|

| Molecular Weight (g/mol) | 239.74 | Influences diffusion and permeability. |

| logP | 2.5 - 3.0 | Impacts solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) (Ų) | ~32.26 | Correlates with membrane permeability; lower values favor CNS penetration. |

| pKa (strongest basic) | 8.5 - 9.5 | Determines ionization state at physiological pH, affecting solubility and binding. |

| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and membrane permeability. |

In Silico ADME Prediction and Analysis

Computational, or in silico, models are invaluable for predicting ADME properties early in the drug discovery process, allowing for the rapid screening of large numbers of virtual compounds. mdpi.com These models use a compound's 2D structure to predict a wide range of pharmacokinetic parameters. Web-based tools like SwissADME and pkCSM are frequently used to generate these predictions. researchgate.netmdpi.com Predictions typically include human intestinal absorption (HIA), blood-brain barrier permeability, P-gp substrate and inhibitor status, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

| ADME Parameter | Predicted Profile for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound is predicted to cross the BBB. |

| P-gp Substrate | No | Not likely to be actively removed from the brain by P-gp. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this major isoform. |

Future Research Directions and Unresolved Questions

Elucidation of Precise Molecular Targets for Specific Activities

A pivotal and unresolved question in the study of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is the identification of its precise molecular targets. While the broader class of piperidine-containing compounds is known to interact with a wide array of biological molecules, the specific targets for this particular methanol (B129727) derivative remain largely uninvestigated.

Initial hypotheses for related analogs suggest that their antiproliferative effects may stem from the inhibition of cell division and the induction of apoptosis. However, the exact proteins or pathways that (1-(3-Chlorobenzyl)piperidin-4-yl)methanol interacts with to elicit any potential biological activity are yet to be determined. Future research should prioritize the use of advanced techniques such as affinity chromatography, proteomics, and genetic screening to identify and validate its direct binding partners. Understanding these molecular interactions is a fundamental step in unraveling its mechanism of action and will guide further development. It is crucial to move beyond generalized mechanisms and pinpoint the specific enzymes, receptors, or signaling molecules that are modulated by this compound.

Further Exploration of Structure-Activity Relationships

The existing data on (1-(3-Chlorobenzyl)piperidin-4-yl)methanol provides a preliminary framework for its structure-activity relationship (SAR), yet a comprehensive understanding is far from complete. A key observation is that the meta-position of the chloro substituent on the benzyl (B1604629) group may lead to lower activity compared to its para-substituted counterparts, potentially due to a disruption of symmetry in binding interactions. This highlights the importance of the substitution pattern on the aromatic ring for biological efficacy.

Future SAR studies should systematically explore modifications at various positions of the molecule. A detailed investigation could involve:

Substitution on the Benzyl Ring: Synthesizing and testing analogs with different substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at the ortho, meta, and para positions will provide deeper insights into the electronic and steric requirements for optimal activity.

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine core, such as the introduction of additional substituents or its replacement with other heterocyclic systems, could significantly impact the compound's pharmacological properties.

A systematic approach to SAR will be instrumental in designing more potent and selective derivatives.

Development of Advanced Computational Models

To complement and guide synthetic efforts, the development of advanced computational models is a crucial future direction. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide valuable insights into the potential interactions of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol with biological targets. nih.govresearchgate.net

While such models have been successfully applied to other piperidine derivatives to predict their binding energies and interaction modes with targets like the SARS-CoV-2 main protease, specific models for (1-(3-Chlorobenzyl)piperidin-4-yl)methanol are yet to be developed. nih.govresearchgate.net Future computational work should focus on:

Target Prediction: In the absence of confirmed targets, computational tools can be employed to screen for potential protein binding partners based on the compound's structural features.

Binding Mode Analysis: Once potential targets are identified, molecular docking and MD simulations can be used to predict the most likely binding poses and to understand the key intermolecular interactions that stabilize the ligand-protein complex.

Virtual Screening: Robust computational models can facilitate the virtual screening of large compound libraries to identify other molecules with similar predicted activities, thereby accelerating the discovery of new lead compounds.

These in silico approaches will not only rationalize experimental findings but also help in prioritizing the synthesis of new analogs with improved pharmacological profiles.

Investigation of Synergistic Effects with Existing Therapeutic Agents

An exciting and clinically relevant area of future research is the investigation of potential synergistic effects between (1-(3-Chlorobenzyl)piperidin-4-yl)methanol and existing therapeutic agents. The combination of different bioactive compounds can sometimes lead to an enhanced therapeutic effect that is greater than the sum of their individual effects. nih.gov This can allow for lower doses of each agent, potentially reducing side effects.

Given that various piperidine derivatives have shown promise as anticancer and neuroprotective agents, it would be logical to explore the synergistic potential of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol in these therapeutic areas. nih.govnih.gov For instance, studies could be designed to assess its ability to enhance the efficacy of conventional chemotherapeutic drugs or to augment the neuroprotective effects of agents used in the treatment of ischemic stroke. nih.govnih.gov Such investigations would require well-designed in vitro and in vivo models to evaluate the nature of the interaction (synergistic, additive, or antagonistic) and to elucidate the underlying molecular mechanisms of any observed synergy.

Expanding the Scope of Biological Activities

The current understanding of the biological activities of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol is limited. However, the broader family of piperidine derivatives is known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. scielo.br This suggests that the therapeutic potential of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol may extend beyond its initially hypothesized applications.

Future research should therefore aim to broaden the scope of biological screening for this compound and its derivatives. A comprehensive screening panel could include assays for:

Antimicrobial Activity: Testing against a range of bacterial and fungal pathogens.

Enzyme Inhibition: Evaluating its inhibitory potential against key enzymes implicated in various diseases, such as cholinesterases or urease. scielo.br

Anti-inflammatory Effects: Assessing its ability to modulate inflammatory pathways.

Antiviral Properties: Screening for activity against various viruses.

Uncovering novel biological activities will not only expand the potential therapeutic utility of this chemical scaffold but also provide new leads for drug discovery in diverse disease areas.

Q & A

Q. Advanced Techniques :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., hydroxymethyl group orientation) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C observed in analogs) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points (e.g., sharp endothermic peak at ~150°C) .

What methodologies assess biological activity in oncology research?

Q. Experimental Design :

- In Vitro Assays :

- MTT/Proliferation Assays : Test against cancer cell lines (e.g., IC values in μM range for fluoropyrimidine analogs) .

- Target Binding : Use surface plasmon resonance (SPR) to measure affinity for kinases or DNA topoisomerases .

- In Vivo Models : Administer in xenograft mice (dose: 10–50 mg/kg) with pharmacokinetic profiling (plasma half-life, bioavailability) .

How to resolve contradictions in binding affinity data?

Q. Data Analysis Framework :

Orthogonal Validation : Compare SPR with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Statistical Robustness : Apply ANOVA to replicate experiments (n ≥ 3) to identify outliers.

Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain discrepancies (e.g., conformational flexibility of the chlorobenzyl group) .

What safety protocols are critical for handling this compound?

Q. Risk Mitigation :

- PPE Requirements : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods for synthesis; avoid aerosol formation during weighing .

- Waste Disposal : Segregate halogenated organic waste for incineration (comply with EPA guidelines) .

How can computational modeling enhance mechanistic studies?

Q. Computational Strategies :

- Docking Studies : Use AutoDock Vina to predict binding poses in protein targets (e.g., PARP-1 or EGFR kinases) .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to rationalize nucleophilic attack sites in derivatization reactions .

How to establish structure-activity relationships (SAR) for derivatives?

Q. SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace 3-chlorobenzyl with 4-fluorobenzyl or pyridinyl groups) .

Bioactivity Testing : Compare IC values across analogs (see Table 1 ).

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .

Q. Table 1: Comparative Bioactivity of Analogs

| Substituent | IC (μM) | Target Protein | Reference |

|---|---|---|---|

| 3-Chlorobenzyl | 12.5 ± 1.2 | PARP-1 | |

| 4-Fluorobenzyl | 8.3 ± 0.9 | PARP-1 | |

| 5-Fluoropyrimidin-2-yl | 5.7 ± 0.6 | EGFR |

What analytical challenges arise in purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.